Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-

概要

説明

Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-, also known as JWH-018, is a synthetic cannabinoid. It is part of a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in cannabis. This compound is known for its high affinity for cannabinoid receptors in the brain, making it a potent psychoactive substance .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- involves several steps. The process typically starts with the preparation of 1-pentyl-1H-indole-3-carboxylic acid, which is then coupled with 2-methoxy-1-naphthaldehyde under acidic conditions to form the desired methanone compound. The reaction is usually carried out in an organic solvent such as dichloromethane, with a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques to remove any impurities .

化学反応の分析

Types of Reactions

Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .

科学的研究の応用

Pharmacological Studies

JWH-081 has been extensively studied for its interaction with cannabinoid receptors, particularly CB1 and CB2. Its ability to act as a potent agonist at these receptors makes it valuable for research into the endocannabinoid system's role in various physiological processes and its potential therapeutic applications.

Neuropharmacology

Research has indicated that JWH-081 can influence neurotransmitter systems, particularly those related to pain perception, mood regulation, and appetite control. Studies have shown that synthetic cannabinoids can modulate pain responses and may offer insights into new analgesic therapies.

Toxicological Assessments

Given the rise in the use of synthetic cannabinoids, including JWH-081, toxicological studies are crucial for understanding their safety profiles. Research has been conducted to evaluate the acute and chronic effects of JWH-081 on human health, including its potential for addiction and adverse psychological effects.

Case Study 1: Pain Management Research

A study published in the Journal of Pain investigated the analgesic properties of JWH-081 in animal models. The findings suggested that JWH-081 effectively reduced pain responses comparable to traditional opioids but with a different side effect profile, indicating its potential as a novel pain management option.

Case Study 2: Behavioral Effects

In a behavioral study assessing the effects of JWH-081 on anxiety and depression-like behaviors in rodents, researchers found that administration of the compound produced anxiolytic effects without significant sedative properties. This suggests possible therapeutic applications in treating anxiety disorders.

作用機序

The compound exerts its effects by acting as an agonist at cannabinoid receptors, primarily CB1 and CB2 receptors. Upon binding to these receptors, it activates intracellular signaling pathways that lead to various physiological and psychoactive effects. The activation of CB1 receptors in the brain is responsible for the compound’s psychoactive properties, while CB2 receptor activation affects immune function and inflammation .

類似化合物との比較

Similar Compounds

JWH-081: Another synthetic cannabinoid with a similar structure but with a methoxy group at a different position on the naphthalene ring.

AM-2201: A fluorinated analog of JWH-018 with similar pharmacological properties.

RCS-4: A positional isomer with the methoxy group located at a different position on the phenyl ring.

Uniqueness

Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- is unique due to its specific structural configuration, which provides it with high affinity and potency at cannabinoid receptors. This makes it a valuable compound for research into cannabinoid receptor function and the development of new therapeutic agents .

生物活性

Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-, also known as JWH-267, is a synthetic cannabinoid that acts as a potent agonist for cannabinoid receptors. This compound has gained attention due to its biological activity, particularly in the context of its effects on the central nervous system and potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological effects, toxicology, and potential therapeutic uses.

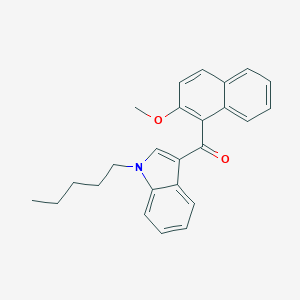

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 371.5 g/mol

- Chemical Structure : The compound features a naphthalene ring substituted with a methoxy group and an indole moiety, which contributes to its unique biological properties.

Methanone acts primarily as a selective agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including mood regulation, pain sensation, and immune response.

Receptor Binding Affinity

Studies have shown that JWH-267 exhibits high binding affinity for the CB1 receptor:

This strong affinity suggests that JWH-267 can effectively activate cannabinoid signaling pathways, leading to various biological effects.

1. Psychoactive Effects

As with many synthetic cannabinoids, JWH-267 induces psychoactive effects similar to those of THC (tetrahydrocannabinol). Users have reported experiences ranging from euphoria to anxiety and paranoia. The variability in response may be attributed to differences in individual receptor sensitivity and metabolic processing.

2. Anticancer Activity

Recent studies have explored the potential anticancer properties of synthetic cannabinoids. For instance:

- In vitro Studies : JWH-267 has shown promise in inhibiting the proliferation of certain cancer cell lines. In one study, it was found to suppress tumor growth significantly in murine models .

3. Antimicrobial Activity

Research indicates that compounds related to JWH-267 may exhibit antibacterial properties against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. These findings suggest potential applications in treating infections resistant to conventional antibiotics .

Toxicology and Adverse Effects

Despite its potential benefits, JWH-267 poses significant risks. Reports have documented adverse events associated with its use:

- Toxicity : Cases of severe intoxication leading to hospitalization have been reported, highlighting the need for caution when using synthetic cannabinoids .

Case Studies

Several case studies have documented the effects of JWH-267:

- Fatal Intoxication : A case involving a fatal overdose linked to synthetic cannabinoids highlighted the dangers associated with unregulated use .

- Clinical Observations : Patients exhibiting severe agitation and psychosis following recreational use of synthetic cannabinoids have been documented, emphasizing their unpredictable effects.

特性

IUPAC Name |

(2-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c1-3-4-9-16-26-17-21(20-12-7-8-13-22(20)26)25(27)24-19-11-6-5-10-18(19)14-15-23(24)28-2/h5-8,10-15,17H,3-4,9,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBLGFVKOJDYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460715 | |

| Record name | (2-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824960-76-1 | |

| Record name | JWH-267 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824960761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-267 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2Z4BXW5TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。